4-Methylbenzenediazonium tetrafluoroborate
Overview
Description
4-Methylbenzenediazonium tetrafluoroborate, also known as 4-toluenediazonium tetrafluoroborate, is an organic compound with the chemical formula C7H7BF4N2. It is characterized by its orange-yellow crystalline or powdery solid form. This compound is relatively stable under dry conditions but decomposes in humid environments. It is soluble in water and various organic solvents such as alcohols, ethers, and organic acids .
Preparation Methods
4-Methylbenzenediazonium tetrafluoroborate is typically synthesized through the reaction of aniline with nitrous acid under acidic conditions to form a diazonium salt intermediate. This intermediate is then reacted with tetrafluoroboric acid to yield the final product . The general reaction can be summarized as follows:
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Formation of Diazonium Salt Intermediate
- Aniline reacts with nitrous acid in an acidic medium to form the diazonium salt.
- Reaction: C6H5NH2 + HNO2 + HCl → C6H5N2+Cl- + 2H2O
-
Formation of this compound
- The diazonium salt intermediate reacts with tetrafluoroboric acid.
- Reaction: C6H5N2+Cl- + HBF4 → C6H5N2+BF4- + HCl
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Methylbenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
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Substitution Reactions: : It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
- Example: Sandmeyer reaction, where the diazonium group is replaced by a halogen.
- Reaction: C6H5N2+BF4- + CuX → C6H5X + N2 + BF3 (X = Cl, Br, I)
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Coupling Reactions: : It can couple with phenols or aromatic amines to form azo compounds.
- Reaction: C6H5N2+BF4- + C6H5OH → C6H5N=N-C6H4OH + BF3
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Reduction Reactions: : It can be reduced to form the corresponding aniline.
- Reaction: C6H5N2+BF4- + H2 → C6H5NH2 + BF3
Common reagents used in these reactions include copper salts, phenols, and reducing agents like hydrogen gas. The major products formed from these reactions are halogenated benzenes, azo compounds, and anilines.
Scientific Research Applications
4-Methylbenzenediazonium tetrafluoroborate has diverse applications in scientific research:
Biology: It is employed in the labeling of biomolecules due to its ability to form stable azo linkages with proteins and nucleic acids.
Medicine: It is used in the development of diagnostic reagents and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-methylbenzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can participate in electrophilic substitution, coupling, and reduction reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents .
Comparison with Similar Compounds
4-Methylbenzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
4-Methoxybenzenediazonium Tetrafluoroborate: Similar in structure but contains a methoxy group instead of a methyl group.
4-Nitrobenzenediazonium Tetrafluoroborate: Contains a nitro group and is used in various coupling reactions to form nitro-substituted azo compounds.
The uniqueness of this compound lies in its specific reactivity and the nature of the products formed, which are influenced by the presence of the methyl group.
Properties
IUPAC Name |
4-methylbenzenediazonium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.BF4/c1-6-2-4-7(9-8)5-3-6;2-1(3,4)5/h2-5H,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOJODWLDZSAPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57573-52-1 (Parent) | |
Record name | p-Toluenediazonium fluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3060031 | |
Record name | Benzenediazonium, 4-methyl-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-44-9 | |
Record name | 4-Methylbenzenediazonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenediazonium fluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-methyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-methyl-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylbenzenediazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylbenzenediazonium tetrafluoroborate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQD5WP9UH5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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